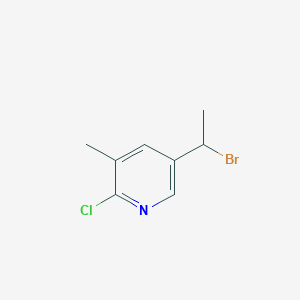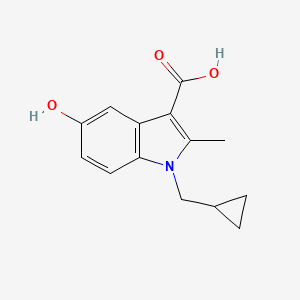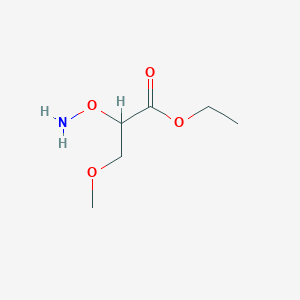
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole is a chemical compound with the molecular formula C11H12BrN3 It is an indole derivative, characterized by the presence of a bromine atom at the 6th position and a pyrrolidinyl group at the 3rd position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole typically involves the bromination of 2-(pyrrolidin-3-yl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different derivatives.
Reduction Reactions: The compound can be reduced to modify the pyrrolidinyl group or the indole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation can produce indole-2-carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study the biological activity of indole derivatives and their interactions with biological targets.
Material Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(pyrrolidin-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the pyrrolidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The indole ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-(pyrrolidin-3-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indole ring.
2-(Pyrrolidin-3-yl)-1H-indole: Lacks the bromine atom at the 6th position.
6-Chloro-2-(pyrrolidin-3-yl)-1H-indole: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
6-Bromo-2-(pyrrolidin-3-yl)-1H-indole is unique due to the presence of both a bromine atom and a pyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can be a versatile handle for further functionalization, while the pyrrolidinyl group can enhance its binding affinity towards biological targets.
Propriétés
Formule moléculaire |
C12H13BrN2 |
|---|---|
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
6-bromo-2-pyrrolidin-3-yl-1H-indole |
InChI |
InChI=1S/C12H13BrN2/c13-10-2-1-8-5-11(15-12(8)6-10)9-3-4-14-7-9/h1-2,5-6,9,14-15H,3-4,7H2 |
Clé InChI |
VFGRPFPNFBSPAY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=CC3=C(N2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2'-[1,3]dioxolane]-3-ol](/img/structure/B13221595.png)


![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)





![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one](/img/structure/B13221650.png)



![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13221663.png)
